![molecular formula C14H15N5 B15329664 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is an organic compound that features a piperazine ring, a pyrazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group such as a halide.
Attachment of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction, where a cyano group is added to a benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a ligand for dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders.
Biological Studies: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile involves its binding to specific receptors in the central nervous system. The piperazine and pyrazole rings allow for high-affinity binding to dopamine receptors, particularly the D3 receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides: These compounds also target dopamine receptors but have different structural features.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another class of compounds with similar receptor binding properties.
Uniqueness
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is unique due to its specific combination of the piperazine, pyrazole, and benzonitrile groups, which confer high selectivity and affinity for the D3 receptor. This makes it a valuable tool in the study of neurological disorders and the development of therapeutic agents.
Properties
Molecular Formula |
C14H15N5 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-(3-piperazin-1-yl-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H15N5/c15-10-11-1-3-12(4-2-11)13-9-14(18-17-13)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,18) |
InChI Key |
ZJGWGTLVERFCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


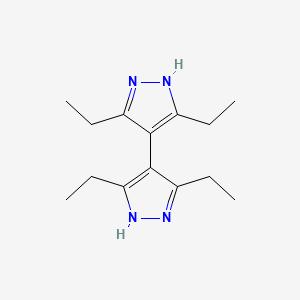

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)
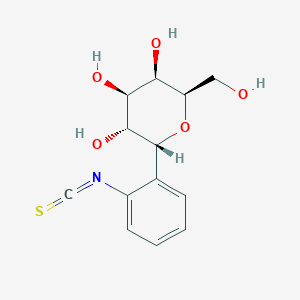
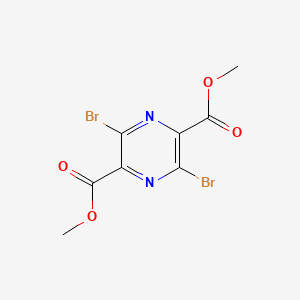
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
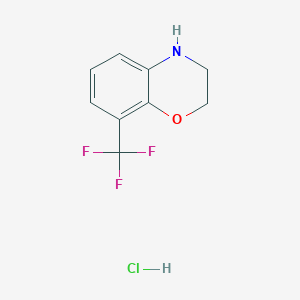
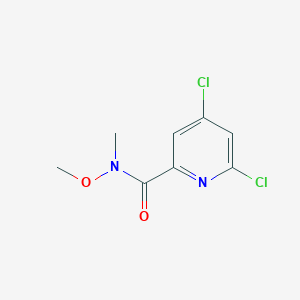
![2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)
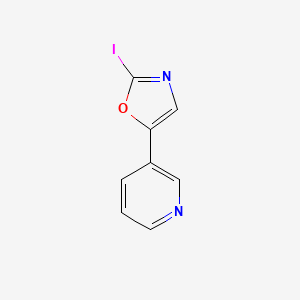
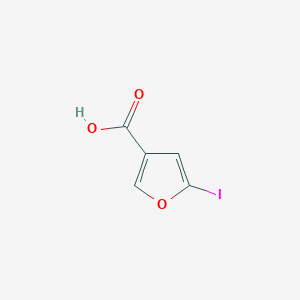
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)
![2-Iodo-5,6-dimethylbenzo[d]thiazole](/img/structure/B15329687.png)

